![molecular formula C42H58N4O B585046 Bis[bis[4-(diethylamino)phenyl]methyl] Ether CAS No. 155050-06-9](/img/structure/B585046.png)
Bis[bis[4-(diethylamino)phenyl]methyl] Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[bis[4-(diethylamino)phenyl]methyl] Ether is an organic compound with the molecular formula C42H58N4O. It is known for its unique structure, which includes two diethylamino groups attached to phenyl rings, connected through a central ether linkage. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[bis[4-(diethylamino)phenyl]methyl] Ether typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bis[bis[4-(diethylamino)phenyl]methyl] Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Bis[bis[4-(diethylamino)phenyl]methyl] Ether is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis[bis[4-(diethylamino)phenyl]methyl] Ether involves its interaction with molecular targets through its diethylamino groups. These groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. The pathways involved include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(dimethylamino)phenyl]methane
- Bis[4-(diethylamino)phenyl]methanone
- Bis[4-(dimethylamino)phenyl]methanone
Uniqueness
Bis[bis[4-(diethylamino)phenyl]methyl] Ether is unique due to its ether linkage, which imparts distinct chemical properties compared to its analogs. The presence of diethylamino groups enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[bis[4-(diethylamino)phenyl]methoxy-[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58N4O/c1-9-43(10-2)37-25-17-33(18-26-37)41(34-19-27-38(28-20-34)44(11-3)12-4)47-42(35-21-29-39(30-22-35)45(13-5)14-6)36-23-31-40(32-24-36)46(15-7)16-8/h17-32,41-42H,9-16H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIRTBPOMOUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)OC(C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659744 |
Source


|
| Record name | 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155050-06-9 |
Source


|
| Record name | 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

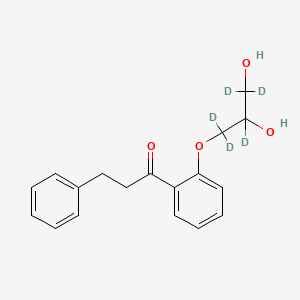
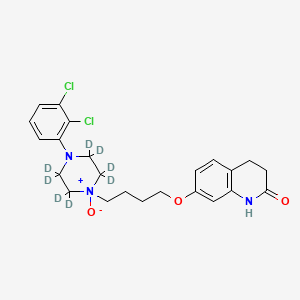
![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
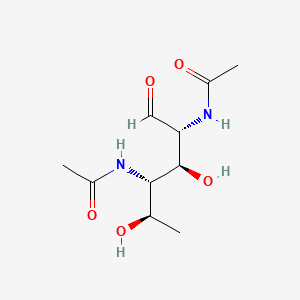
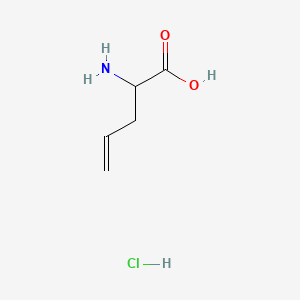
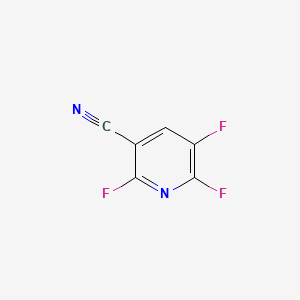
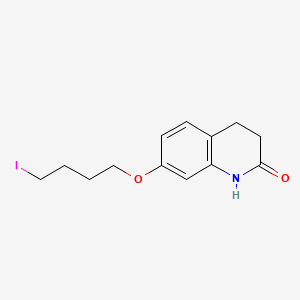
![6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol](/img/structure/B584982.png)
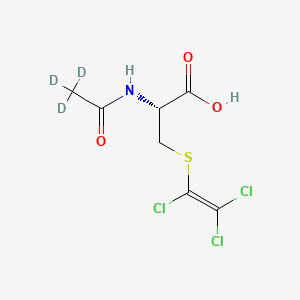
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
